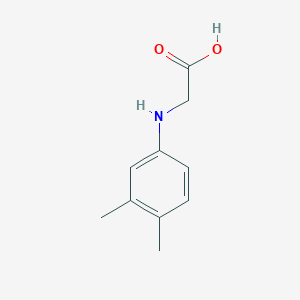

N-(3,4-dimethyl-phenyl)-glycine

描述

属性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC 名称 |

2-(3,4-dimethylanilino)acetic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-3-4-9(5-8(7)2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |

InChI 键 |

QQYONWZDZSRKMD-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)NCC(=O)O)C |

序列 |

G |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

Solubility :

- Methyl-substituted derivatives (e.g., N-(3,4-dimethylphenyl)-glycine) exhibit reduced water solubility compared to methoxy analogs (e.g., N-(3,4-dimethoxyphenyl)-glycine), as methoxy groups enhance polarity .

- Sulfonylated derivatives (e.g., N-(phenylsulfonyl)glycine) show even lower solubility due to hydrophobic sulfonyl groups .

- Synthetic Accessibility: Sulfonylation and acylation of glycine derivatives are well-documented, as seen in the synthesis of N-(imidomethyl)glycine esters via HNO₂ or acylating agents . Methyl and methoxy substituents are typically introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

常见问题

Q. Comparative Data :

Mechanistic studies using Hammett plots or DFT calculations can quantify these effects .

What challenges arise in crystallographic refinement of this compound derivatives?

Category : Advanced

Answer :

Challenges include:

- Disorder in Aromatic Rings : Methyl groups may cause rotational disorder, complicating electron density maps.

- Hydrogen Bonding Networks : Glycine’s NH and CO groups form intricate H-bonding patterns, requiring high-resolution data (<1.0 Å).

Q. Solutions :

- Use SHELXL for anisotropic refinement and TWIN commands for handling twinned crystals .

- Employ synchrotron radiation to improve data resolution.

Example refinement metrics:

How do sulfonyl or acyl modifications alter the pharmacological profile of this compound analogs?

Category : Advanced

Answer :

Structural modifications at the glycine nitrogen influence:

- Bioavailability : Sulfonyl groups (e.g., methylsulfonyl) increase hydrophobicity, enhancing membrane permeability.

- Target Selectivity : Acylated derivatives may interact with serine hydrolases, while sulfonamides target tyrosine kinases.

Q. Case Study :

Q. Methodological Tip :

- Screen derivatives using SPR (surface plasmon resonance) to quantify binding kinetics to target proteins .

What in vitro assays are suitable for evaluating enzyme inhibition by this compound derivatives?

Category : Advanced

Answer :

- Luciferase Reporter Assays : For β-catenin/TCF interaction inhibition (e.g., HEK293T cells transfected with TOPFlash reporter) .

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assay kits (Promega) to measure IC₅₀ values.

- Controls : Include vehicle (DMSO < 0.1%) and positive controls (e.g., ICG-001 for β-catenin).

Q. Data Interpretation :

- Normalize results to untreated cells and validate with siRNA knockdowns.

- Address false positives via counter-screens (e.g., cytotoxicity assays using MTT) .

How can computational methods predict binding modes of this compound derivatives?

Category : Advanced

Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock into protein active sites (e.g., β-catenin PDB: 1JDH).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

Q. Validation :

- Compare predicted binding poses with crystallographic data (if available).

- Use leave-one-out cross-validation for QSAR robustness .

How should contradictory reactivity data (e.g., acylation vs. alkylation) be resolved?

Category : Advanced

Answer :

Contradictions may arise from solvent polarity or temperature effects:

- Acylation Dominates in polar aprotic solvents (DMF, THF) at 0–25°C.

- Alkylation Prevails in nonpolar solvents (toluene) under reflux.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。